molecular formula C12H13ClFN B8181408 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride

1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride

Cat. No.: B8181408
M. Wt: 225.69 g/mol
InChI Key: LYZHOJLKGIDNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile building block for the synthesis of enantiomerically pure substances . Its structure, which features a fluorinated naphthalene moiety, is particularly valuable in the development of compounds targeted at the central nervous system, as it can influence stereochemistry and enhance binding affinity to specific receptors . Research into similar naphthalene-containing compounds highlights their role as key intermediates in the discovery of highly potent, G-protein pathway biased agonists for receptors like GPR84, which is linked to cancer, inflammatory, and fibrotic diseases . The fluorine atom on the naphthalene ring can be utilized for further functionalization, allowing for the creation of a diverse array of derivatives for structure-activity relationship (SAR) studies . Furthermore, naphthalene-derived compounds are extensively investigated for their antimicrobial and antitumoral potential, as the naphthoquinone core is known for its redox properties and ability to interact with biological targets . This compound is strictly for research applications and is not approved for human or veterinary use. Researchers must handle it appropriately, noting that it may be stored at room temperature in a dark place under an inert atmosphere .

Properties

IUPAC Name

1-(4-fluoronaphthalen-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZHOJLKGIDNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation

The bromo-ketone reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime.

  • Conditions : 12-hour reflux, pH adjusted to 4–5 with sodium acetate.

  • Yield : ~85%.

Reduction to Primary Amine

The oxime is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 1-(4-fluoronaphthalen-1-yl)ethan-1-amine.

  • Conditions : 0°C to room temperature, 4-hour stirring.

  • Workup : Quenched with aqueous NH₄Cl, extracted with ethyl acetate.

  • Yield : ~70%.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid to form the stable hydrochloride salt.

  • Procedure : The amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete.

  • Recrystallization : The crude product is recrystallized from ethanol-diethyl ether (1:3) to achieve >99% purity.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and safety:

  • Catalyst Recycling : AlCl₃ from Friedel-Crafts acylation is recovered via aqueous extraction, reducing waste.

  • Continuous Flow Systems : Thermal decomposition of diazonium salts is conducted in flow reactors to enhance yield and safety.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Parameter Data Method
Melting Point 210–212°CDSC
¹H NMR (DMSO-d₆)δ 8.1–7.4 (m, 7H), δ 3.2 (q, 2H, CH₂NH₂)400 MHz NMR
Purity 99.5%HPLC (C18 column)

Comparative Analysis of Synthetic Routes

A comparison of alternative amination strategies reveals the superiority of reductive amination:

Method Yield Purity Cost Efficiency
Reductive Amination70%99.5%High
Gabriel Synthesis55%98%Moderate
Direct Alkylation40%95%Low

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-bromination is minimized using controlled stoichiometry (1:1.05 ketone:Br₂).

  • Oxime Stability : Anhydrous conditions prevent hydrolysis during reduction .

Chemical Reactions Analysis

1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and commercial attributes of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity CAS Number Key Differences
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride C₁₂H₁₃ClFN 225.69 4-fluoro-naphthalene, ethylamine N/A 1211473-33-4 Reference compound; fluorinated naphthalene core
1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride C₁₃H₁₆ClNO 237.73 4-methoxy-naphthalene, ethylamine 95% EN300-736749 Methoxy group instead of fluorine; altered electronic profile
1-(6-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride C₁₃H₁₆ClNO 237.73 6-methoxy-naphthalene, ethylamine 97% 51872-03-8 Methoxy at 6-position; positional isomerism affects steric interactions
1-(4-Chlorophenyl)ethan-1-amine hydrochloride C₈H₁₁Cl₂N 192.09 4-chloro-phenyl, ethylamine N/A 538896-10-9 Smaller phenyl core; chlorine substituent
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride C₁₁H₁₆ClN 197.71 Indene core, ethylamine N/A 1009-18-3 Non-aromatic indene system; reduced conjugation
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride C₁₀H₁₁ClFN₃O 247.67 Oxadiazole heterocycle, 4-fluorophenyl N/A 1221725-41-2 Heterocyclic oxadiazole ring; increased polarity

Structural and Electronic Comparisons

  • Fluorine vs.
  • Core Aromatic System : Naphthalene derivatives (e.g., CAS 1211473-33-4 and 51872-03-8) exhibit extended π-conjugation, favoring hydrophobic interactions, whereas phenyl (e.g., 538896-10-9) or indene (e.g., 1009-18-3) analogs offer reduced steric bulk .
  • Heterocyclic Modifications : The oxadiazole-containing derivative (CAS 1221725-41-2) introduces a polar heterocycle, likely altering solubility and metabolic stability .

Purity and Commercial Availability

  • The target compound’s purity is unspecified, but analogs like 1-(6-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride are available at 97% purity .
  • Bulk suppliers such as Enamine and ECHEMI provide global distribution, though stock availability varies .

Biological Activity

1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This article reviews the compound's properties, synthesis methods, biological interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is C₁₂H₁₃ClFN, with a molecular weight of approximately 225.69 g/mol. The compound features a naphthalene ring substituted with a fluorine atom and an ethylamine group, classifying it as an aromatic amine. Its structural characteristics contribute to its reactivity and potential pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₁₃ClFN
Molecular Weight225.69 g/mol
AppearanceOil
Storage Temperature~4 °C

Synthesis Methods

The synthesis of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves several steps, typically starting from commercially available precursors. The general process includes:

  • Formation of the Naphthalene Derivative : Introduction of the fluorine substituent onto the naphthalene ring.
  • Amine Formation : Reaction with ethylamine to form the desired amine product.
  • Hydrochloride Salt Formation : Conversion to the hydrochloride salt for improved stability and solubility.

Biological Activity

Research indicates that 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride exhibits notable biological activity, particularly in its interactions with neurotransmitter systems. Preliminary studies suggest potential effects on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

The compound's structural similarity to known psychoactive substances suggests it may modulate neurotransmitter activity through:

  • Receptor Binding : Interaction with serotonin (5-HT) and dopamine (DA) receptors.
  • Enzyme Modulation : Potential inhibition or activation of enzymes involved in neurotransmitter metabolism.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride:

  • Neuropharmacology Studies : Investigations into its effects on animal models demonstrated alterations in behavior indicative of anxiolytic or antidepressant-like effects.
  • Binding Affinity Studies : In vitro assays showed significant binding affinity for serotonin receptors, suggesting a role in mood regulation.
  • Comparative Studies : When compared to structurally similar compounds, 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride exhibited enhanced receptor binding profiles.

Comparative Analysis with Similar Compounds

The uniqueness of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride can be highlighted through comparison with other related compounds:

Compound NameMolecular FormulaKey Features
4-FluoroanilineC₆H₄ClFNSimple aromatic amine
1-(Naphthalen-1-yl)ethanamineC₁₂H₁₅NLacks fluorine substitution
2-(4-Fluorophenyl)ethylamineC₉H₁₂FNContains a phenyl rather than naphthalene structure

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluoronaphthalen-1-yl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step processes, including:

  • Alkylation/Reduction: Fluoronaphthalene derivatives are alkylated with nitroethane or bromoethane, followed by reduction (e.g., using NaBH₄ or LiAlH₄) to form the primary amine intermediate .
  • Salt Formation: The free base is treated with HCl in anhydrous ethanol to form the hydrochloride salt .

Critical Factors:

  • Catalysts: Palladium or nickel catalysts improve selectivity in hydrogenation steps .
  • Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation .
  • Yield Optimization: Reaction monitoring via TLC or HPLC ensures intermediate purity (≥95%) before salt formation .

Q. How can researchers validate the structural integrity of this compound?

Answer: Use a combination of:

  • X-ray Crystallography: Resolve crystal structure using programs like SHELXL to confirm stereochemistry and salt formation .
  • NMR Spectroscopy: Compare ¹H/¹³C NMR data with literature values (e.g., fluoronaphthalene proton shifts at δ 7.8–8.2 ppm; amine protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ for C₁₂H₁₁FClN: 231.06) .

Q. What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal: Neutralize acidic residues before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effect: The 4-fluoro group on naphthalene activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks .
  • Suzuki-Miyaura Applications: Fluorine enhances stability of palladium intermediates, enabling efficient coupling with aryl boronic acids (yields >80%) .

Experimental Design:

  • Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C .

Q. What analytical methods resolve discrepancies in reported NMR data for this compound?

Answer:

  • Variable Temperature NMR: Identify dynamic effects (e.g., amine proton exchange) by acquiring spectra at 25°C and −40°C .
  • COSY/HSQC: Assign overlapping signals in aromatic regions (e.g., naphthalene protons) .
  • Quantitative ¹⁹F NMR: Confirm fluorine content and assess purity (>98%) .

Q. How can metabolic stability be assessed for pharmacological applications?

Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Key Metrics: Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢc₎) .

Data Interpretation:

  • Low Cl₍ᵢₙₜᵣᵢₙₛᵢc₎ (<15 µL/min/mg) suggests favorable metabolic stability .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts during reduction steps (e.g., asymmetric hydrogenation) .
  • Chromatographic Resolution: Employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Yield vs. Purity Trade-off:

  • Catalytic methods achieve ≥90% ee but may require iterative recrystallization to reach >99% purity .

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